molecular formula C11H14N4O B8148781 4-Azido-n-(sec-butyl)benzamide

4-Azido-n-(sec-butyl)benzamide

Cat. No.: B8148781
M. Wt: 218.26 g/mol
InChI Key: JLESPBCZLSQISE-UHFFFAOYSA-N
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Description

4-Azido-n-(sec-butyl)benzamide is an organic compound that features an azide group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-n-(sec-butyl)benzamide typically involves the reaction of sec-butylamine with 4-azidobenzoic acid. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous-flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Azido-n-(sec-butyl)benzamide primarily involves the reactivity of the azide group. The azide group can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Properties

IUPAC Name

4-azido-N-butan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-3-8(2)13-11(16)9-4-6-10(7-5-9)14-15-12/h4-8H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLESPBCZLSQISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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